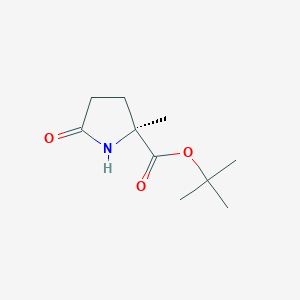![molecular formula C14H15ClN2OS2 B2441989 N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide CAS No. 1445419-40-8](/img/structure/B2441989.png)
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods as described above. The choice of reaction conditions and reagents may vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with different reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group or the 1,4-dithian-2-yl moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, sodium ethoxide, and acetic acid . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, the reaction of cyanoacetamides with hydrazonoyl chlorides can yield aminopyrazole structures, which are valuable intermediates in medicinal chemistry .
科学研究应用
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide has several scientific research applications, including:
作用机制
The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the 1,4-dithian-2-yl moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
N-(2-pyridyl)acetamide: Similar in structure but lacks the 1,4-dithian-2-yl moiety.
2-cyanoacetamide: Contains the cyano group but lacks the substituted aryl and 1,4-dithian-2-yl moieties.
N-(2-trifluoromethoxy)phenyl)acetamide: Similar in structure but contains a trifluoromethoxy group instead of the cyano group.
Uniqueness
N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide is unique due to the presence of both the cyano group and the 1,4-dithian-2-yl moiety in its structure. This combination enhances its reactivity and potential for forming diverse heterocyclic compounds. Additionally, the compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable tool in scientific research .
属性
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-2-(1,4-dithian-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS2/c15-11-3-1-2-10(6-11)13(8-16)17-14(18)7-12-9-19-4-5-20-12/h1-3,6,12-13H,4-5,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLDLQBTPBVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)CC(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
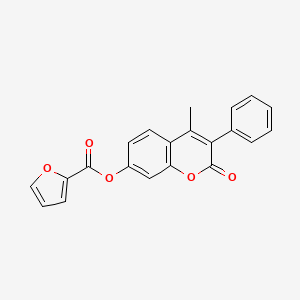

![2-Methyl-6-{[1-(3-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2441910.png)
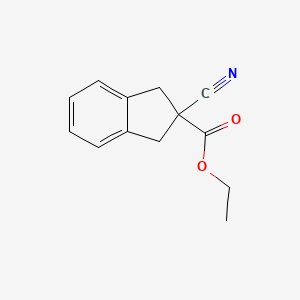
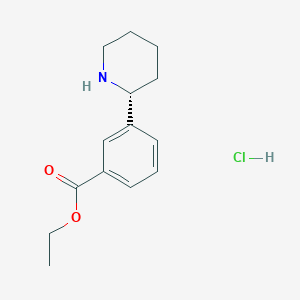
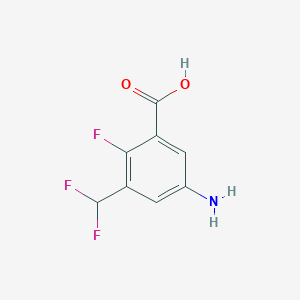
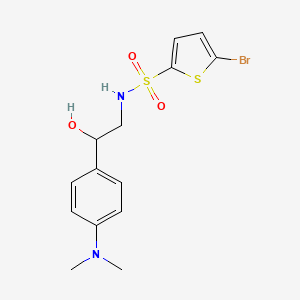
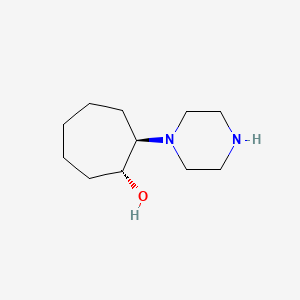
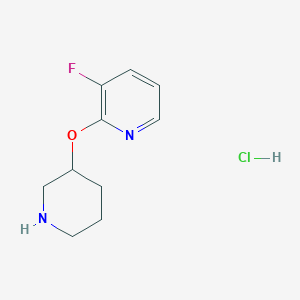
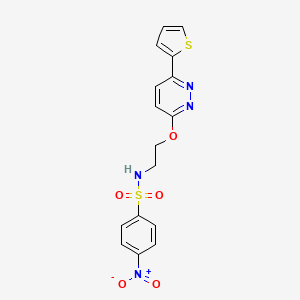
![4-ethyl-9-methyl-10-[3-(methylsulfanyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2441922.png)

![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)
